Schisandrol B

Descripción general

Descripción

Aplicaciones Científicas De Investigación

BESIGOMSIN tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las propiedades químicas y las reacciones de los lignanos.

Biología: Se ha encontrado que BESIGOMSIN tiene efectos antiinflamatorios, antioxidantes y neuroprotectores.

Medicina: BESIGOMSIN tiene aplicaciones terapéuticas potenciales en el tratamiento de enfermedades hepáticas, hipertensión y enfermedades neurodegenerativas.

Análisis Bioquímico

Biochemical Properties

Schisandrol B interacts with various enzymes, proteins, and other biomolecules. It has been reported to induce inhibition of human lung cancer, cholangiocarcinoma, gallbladder cancer, and gastric cancer cells through which are mediated by inhibition of cyclin D1, as well as CDK4, and CDK6 promoting activation of p21 and p53 .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It significantly protects against hepatocyte injury . It also suppresses the TGF-β1/Smads signaling pathway in hepatic stellate cells (HSCs) and inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. The antitumor activities of this compound were mainly through apoptosis and cell cycle arrest at the diver’s stage . It also inhibits IKKα/β activation and IκBα phosphorylation in TGFβ1-treated VSMCs .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to protect against LCA-induced intrahepatic cholestasis . Furthermore, therapeutic treatment with this compound decreased mortality in cholestatic mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that this compound protects against hepatocyte injury in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It accelerates the metabolism of bile acids, promotes bile acid efflux into the intestine, and induces hepatic expression of the PXR-target genes Cyp3a11, Ugt1a1, and Oatp2, which are involved in bile acid homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to accumulate particularly in the liver and kidneys .

Métodos De Preparación

BESIGOMSIN se aísla típicamente de Schisandra chinensis. El método de preparación implica procesos de extracción y purificación. El compuesto puede extraerse utilizando disolventes como cloroformo, acetato de etilo y dimetilsulfóxido (DMSO), pero es insoluble en agua . La preparación sintética de BESIGOMSIN es compleja e implica múltiples pasos, incluyendo el uso de reactivos específicos y condiciones para lograr la pureza y el rendimiento deseados .

Análisis De Reacciones Químicas

BESIGOMSIN experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Mecanismo De Acción

BESIGOMSIN ejerce sus efectos a través de varios objetivos y vías moleculares:

Inhibición de la peroxidación lipídica: BESIGOMSIN limita la peroxidación lipídica, lo que ayuda a proteger las células del daño oxidativo.

Acción antiinflamatoria: Previene la liberación de ácido araquidónico en los macrófagos, reduciendo la inflamación.

Comparación Con Compuestos Similares

BESIGOMSIN es similar a otros lignanos aislados de Schisandra chinensis, como Schisandrol B y Gomisin N. BESIGOMSIN es único debido a sus efectos farmacológicos específicos y sus objetivos moleculares. Por ejemplo, mientras que this compound también tiene propiedades antiinflamatorias, BESIGOMSIN tiene un rango más amplio de efectos, incluyendo neuroprotección y hepatoprotección .

Compuestos similares incluyen:

- This compound

- Gomisin N

- Schizandrin

Estos compuestos comparten similitudes estructurales, pero difieren en sus actividades biológicas específicas y potenciales terapéuticos .

Propiedades

Número CAS |

58546-54-6 |

|---|---|

Fórmula molecular |

C23H28O7 |

Peso molecular |

416.5 g/mol |

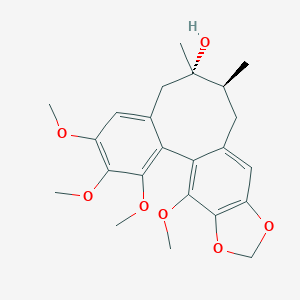

Nombre IUPAC |

(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol |

InChI |

InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23-/m1/s1 |

Clave InChI |

ZWRRJEICIPUPHZ-SFDCACGMSA-N |

SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3 |

SMILES isomérico |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@]1(C)O)OC)OC)OC)OC)OCO3 |

SMILES canónico |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3 |

Sinónimos |

5,6,7,8-tetrahydro-1,2,3,12-tetramethoxy-6,7-dimethyl-10,11-methylenedioxy-6-dibenzo(a,c)cyclooctenol gomisin A schisandrol B schizandrol B TJN 101 TJN-101 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Schisandrol B exert its hepatoprotective effects against acetaminophen-induced liver injury?

A1: [] this compound demonstrates a protective effect against acetaminophen-induced liver injury through a multifaceted mechanism. It inhibits the activity of cytochrome P450 enzymes, CYP2E1 and CYP3A11, responsible for the metabolic activation of acetaminophen into the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). This inhibition reduces NAPQI formation, mitigating oxidative stress and subsequent liver damage. Additionally, this compound promotes liver regeneration by modulating the expression of proteins involved in cell cycle regulation (p53, p21, cyclin D1) and apoptosis (BCL-2). []

Q2: What is the role of this compound in modulating Transforming Growth Factor Beta 1 (TGFβ1) signaling?

A2: [] this compound, along with Schisandrin B, inhibits TGFβ1-mediated activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in vascular smooth muscle cells. This inhibition occurs independently of the canonical Smad-dependent pathway, suggesting an alternative mechanism of action. By suppressing TGFβ1-induced NF-κB activation, this compound potentially mitigates vascular fibrosis.

Q3: How does this compound protect against cholestatic liver injury?

A3: this compound exhibits protection against cholestatic liver injury via multiple mechanisms. [] In lithocholic acid (LCA)-induced liver injury, it modulates mitochondrial dynamics by influencing the expression of proteins like dynamin-related protein 1 (DRP1), optic atrophy 1 (OPA1), and mitofusins (MFN1, MFN2), ultimately favoring mitochondrial fission. [] Additionally, this compound demonstrates interaction with pregnane X receptors (PXR), nuclear receptors involved in regulating bile acid homeostasis.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H22O6, and its molecular weight is 370.4 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Various spectroscopic techniques can be employed to characterize this compound. These include nuclear magnetic resonance (NMR) spectroscopy for elucidating the structure, infrared (IR) spectroscopy for identifying functional groups, and mass spectrometry (MS) for determining molecular weight and fragmentation patterns. []

Q6: How does this compound influence the pharmacokinetics of other drugs?

A6: [] this compound exhibits inhibitory effects on several cytochrome P450 enzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. This inhibition can potentially alter the metabolism and clearance of co-administered drugs that are substrates of these enzymes, leading to pharmacokinetic interactions. Notably, this compound demonstrates potent inhibition of CYP2C19. [] Furthermore, this compound can inhibit P-glycoprotein (P-gp), an efflux transporter, impacting the absorption and distribution of its substrate drugs.

Q7: Are there gender differences in the pharmacokinetics of this compound?

A7: [] Pharmacokinetic studies in rats revealed significant gender differences in the pharmacokinetics of this compound and other lignans present in Schisandra chinensis extract. Male rats exhibited faster absorption, while female rats showed higher peak plasma concentrations (Cmax) and area under the curve (AUC) values, suggesting potential gender-specific variations in drug disposition.

Q8: What in vitro and in vivo models are employed to investigate the pharmacological effects of this compound?

A8: [] The hepatoprotective effects of this compound have been extensively studied in both in vitro and in vivo models. Cell-based assays using hepatocytes are employed to assess its ability to mitigate drug-induced cytotoxicity and oxidative stress. Animal models, primarily rodents, are used to evaluate its efficacy against various liver injury models, including acetaminophen-induced hepatotoxicity and cholestasis. []

Q9: What analytical techniques are commonly used to quantify this compound in biological samples?

A9: [] High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), diode array detection (DAD), or mass spectrometry (MS), is frequently employed for the quantification of this compound in biological samples like plasma, serum, and tissue homogenates. These methods offer sensitivity, specificity, and the ability to simultaneously analyze multiple lignans. []

Q10: How does this compound perform in different formulations?

A10: [] Research has explored various formulations to improve the stability, solubility, and bioavailability of this compound. These include encapsulation techniques like liposomes and nanoparticles, which can enhance its solubility, protect it from degradation, and facilitate targeted delivery. [] Further investigations are necessary to optimize its formulation for clinical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.